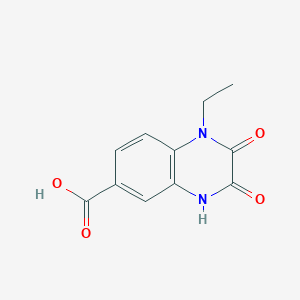

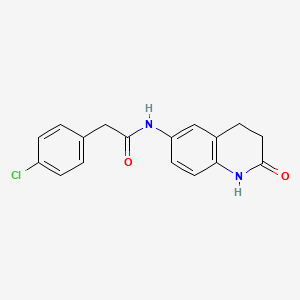

![molecular formula C19H16N4O2S B2896255 6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049467-70-0](/img/structure/B2896255.png)

6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that have been studied for their potential applications in various fields. They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles can undergo a variety of chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazoles can vary widely depending on their specific structure. Factors such as the presence of functional groups and substituents can significantly influence properties such as solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Biological Activity

Research on compounds with structures similar to 6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide often involves their synthesis and evaluation of biological activities. For example, novel compounds bearing the imidazo[2,1-b]thiazole scaffold were designed and synthesized, showing potential as inhibitors against cancer cell lines, indicating their utility in developing cancer therapies (Ding et al., 2012). Similarly, the synthesis of 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles related to levamisole demonstrated significant inhibitory effects on in vitro neutrophil activation, suggesting their potential as anti-inflammatory agents (Andreani et al., 2000).

Chemical Properties and Applications

The chemical properties of these compounds, such as their ability to interact with DNA, have been explored in various studies. For instance, selenylated imidazo[1,2-a]pyridines have been investigated for their antitumor effects against breast cancer cells, demonstrating DNA cleavage and apoptotic activity, thus indicating their potential in chemotherapy (Almeida et al., 2018).

Antimicrobial and Antitubercular Activity

Some derivatives are designed for antimicrobial and antitubercular activities. For instance, N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were identified as new antitubercular agents, displaying excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, showcasing a direction for the development of new treatments for tuberculosis (Wu et al., 2016).

Corrosion Inhibition

The application of thiazole-based pyridine derivatives as corrosion inhibitors for mild steel in acidic environments demonstrates the versatility of these compounds beyond biomedical applications. These compounds showed significant efficiency in protecting steel surfaces, indicating their potential in industrial applications (Chaitra et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular processes .

Mode of Action

For instance, some imidazo[1,2-a]pyridine and -pyrimidine compounds have been found to disrupt mitochondrial functions or cause nuclear DNA damage .

Biochemical Pathways

Related compounds have been shown to affect various cellular processes, including chemiluminescence properties .

Result of Action

Related compounds have been shown to have various effects, such as causing mitochondrial disruption or nuclear dna damage .

properties

IUPAC Name |

6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c1-25-15-7-5-13(6-8-15)16-11-23-17(12-26-19(23)22-16)18(24)21-10-14-4-2-3-9-20-14/h2-9,11-12H,10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGCILZQHCKIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

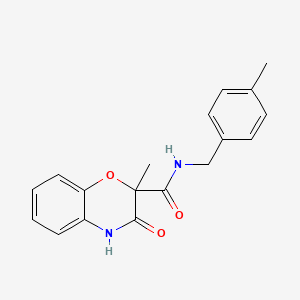

![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide](/img/structure/B2896178.png)

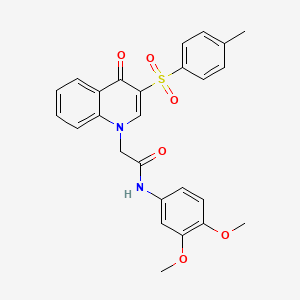

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2896180.png)

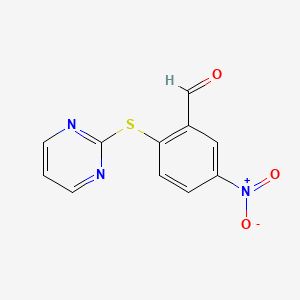

![tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2896188.png)

![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2896191.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2896194.png)